1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C17H23NO5 It is characterized by the presence of a cyclobutane ring substituted with benzyloxycarbonyl and tert-butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutanecarboxylic acid with benzyloxycarbonyl chloride (Cbz-Cl) and tert-butyl chloroformate (Boc-Cl) in the presence of a base such as sodium hydroxide or an organic solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl and tert-butoxy groups can be substituted under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or other peptide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions can be used to remove the protecting groups.
Coupling Reactions: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the free amino acid, while coupling reactions would produce peptide derivatives.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid has several scientific research applications:
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at the amino group while protecting the carboxyl group. The benzyloxycarbonyl and tert-butoxy groups can be removed under specific conditions to yield the free amino acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-aminocyclobutanecarboxylic acid: Similar in structure but lacks the benzyloxycarbonyl group.
1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid: Similar but lacks the tert-butoxy group.
3-(Benzyloxymethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutanecarboxylic acid: Similar but has an additional benzyloxymethyl group.
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxy groups, which provide specific protective functionalities. This allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-13-9-17(10-13,14(19)20)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
RLZRIUUSLBMHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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